N-(2-(dimethylamino)-2-phenylethyl)-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(dimethylamino)-2-phenylethyl)-2-naphthamide” is a complex organic compound. It contains a naphthamide group, a phenylethyl group, and a dimethylamino group. The presence of these functional groups suggests that this compound may have interesting chemical properties and potential applications .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the corresponding phenylethylamine and naphthoyl chloride, similar to the synthesis of other amide compounds .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a naphthamide group, a phenylethyl group, and a dimethylamino group. These groups could potentially influence the compound’s reactivity and physical properties .Scientific Research Applications
Antitumor Properties
The compound has been investigated for its antitumor activity. Specifically, derivatives of fused tetracyclic quinolines and quinoxalines, which include this carboxamide, were synthesized and evaluated. These compounds exhibit cytotoxicity against murine and human tumor cell lines . Notably, they appear to be mixed topoisomerase I/II inhibitors, potentially offering a novel approach to cancer treatment.
DNA Intercalation
The compound likely exerts its antitumor action through DNA intercalation. Intercalators insert themselves between DNA base pairs, affecting DNA structure and function. This property could contribute to its cytotoxic effects on tumor cells .
Structure-Activity Relationships
Researchers have explored the relationship between the compound’s structure and its ability to inhibit topoisomerases. The positioning of the carboxamide side chain is critical, with attachment to a terminal ring and an electron-withdrawing atom in the central ring being essential for biological activity. This knowledge informs the design of related compounds for potential therapeutic use .
In Vivo Activity
In animal studies, N-[2-(dimethylamino)-2-phenylethyl]naphthalene-2-carboxamide demonstrated in vivo activity comparable to known anticancer drugs like doxorubicin. Its effectiveness against solid tumors, particularly colon cancer, warrants further investigation .
Potential Clinical Utility
Given the success of other topoisomerase inhibitors, such as doxorubicin and mitoxantrone, compounds like this carboxamide represent an active area of interest. Their unique mechanism of action and cytotoxicity profiles make them promising candidates for future clinical trials .
Safety and Hazards
properties
IUPAC Name |
N-[2-(dimethylamino)-2-phenylethyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c1-23(2)20(17-9-4-3-5-10-17)15-22-21(24)19-13-12-16-8-6-7-11-18(16)14-19/h3-14,20H,15H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJZIFQVVPNNAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC2=CC=CC=C2C=C1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)-2-phenylethyl)-2-naphthamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.